2-Methyl-5-(2-phenylthiazol-4-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2S |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-methyl-5-(2-phenyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C16H14N2S/c1-11-7-8-13(9-14(11)17)15-10-19-16(18-15)12-5-3-2-4-6-12/h2-10H,17H2,1H3 |
InChI Key |
HIZZAKLAIDGMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5 2 Phenylthiazol 4 Yl Aniline and Analogues
Retrosynthetic Analysis Strategies for the Phenylthiazolyl-Aniline Core
A retrosynthetic approach to 2-Methyl-5-(2-phenylthiazol-4-yl)aniline suggests several potential disconnections. The most logical strategies involve disconnecting the molecule at the thiazole (B1198619) ring or at the bond connecting the two aromatic systems.
Strategy A: Thiazole Ring Formation as the Key Step. This common approach involves disconnecting the thiazole ring itself. This leads back to three primary building blocks: a thioamide (benzothioamide), an α-haloketone precursor derived from the aniline (B41778) core, and a source of ammonia if starting from a dicarbonyl compound. The aniline portion, 3-amino-4-methylacetophenone, would first need to be halogenated at the α-position to form 2-bromo-1-(3-amino-4-methylphenyl)ethan-1-one. This intermediate can then be condensed with benzothioamide in a Hantzsch-type synthesis to form the target molecule.
Strategy B: C-C Bond Formation via Cross-Coupling. An alternative strategy involves forming the C-C bond between the pre-formed thiazole and aniline rings. This pathway would start with a halogenated aniline derivative, such as 5-bromo-2-methylaniline, and a metallated or boronic acid-functionalized 2-phenylthiazole (B155284). A transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, would then be used to link the two fragments. This approach offers flexibility but requires the synthesis of a suitably functionalized thiazole precursor.
These strategies highlight the central challenge: the synthesis of appropriately substituted precursors, particularly the aniline component with its specific meta-substitution pattern.
Advanced Thiazole Annulation Techniques in Precursor Synthesis
The formation of the thiazole ring is a cornerstone of the synthesis. While numerous methods exist, the Hantzsch thiazole synthesis and its modern variants remain the most prominent. wikipedia.orgeurekaselect.com
The Hantzsch thiazole synthesis, first reported in 1887, is the classic condensation reaction between an α-halocarbonyl compound and a thioamide. wikipedia.org For the synthesis of the target compound's core, this would involve the reaction of an α-haloarylketone with a thioamide.
Modern modifications have focused on improving the efficiency, substrate scope, and environmental footprint of the original protocol. These include:
One-Pot, Multi-Component Reactions: To improve efficiency, one-pot procedures have been developed where the α-haloketone is generated in situ or where three components, such as a ketone, a halogenating agent, and a thioamide, are combined. Green methods utilizing catalysts like silica-supported tungstosilisic acid under ultrasonic irradiation have also been reported to produce Hantzsch thiazole derivatives in high yields. nih.govbepls.com
Milder Reaction Conditions: The Holzapfel-Meyers-Nicolaou modification allows for the synthesis of thiazoles under basic conditions, which is particularly useful for substrates with sensitive functional groups. researchgate.net This method proceeds through a hydroxythiazoline intermediate that is subsequently dehydrated. researchgate.net
Alternative Substrates: To avoid the use of toxic α-haloketones, alternative substrates have been explored, including α-diazoketones, α,β-unsaturated carbonyl compounds, and nitroepoxides. bepls.com
| Modification | Key Reactants | Conditions | Advantages |
|---|---|---|---|
| Classic Hantzsch | α-Haloketone + Thioamide | Typically reflux in ethanol (B145695) | Well-established, versatile |
| One-Pot, Three-Component | Ketone + Halogenating Agent + Thiourea (B124793)/Thioamide | Silica-supported catalyst, ultrasound | High efficiency, green approach nih.gov |
| Holzapfel-Meyers-Nicolaou | Thioamide + α-Halocarbonyl | Basic conditions, then dehydration (TFAA, pyridine) | Milder conditions, suitable for sensitive substrates researchgate.net |
| α-Diazoketone Method | α-Diazoketone + Thiourea | PEG-400, 100 °C | Avoids toxic α-haloketones, good yields bepls.com |
Beyond the Hantzsch synthesis, several other methods provide access to the thiazole nucleus.
Cook-Heilbron Synthesis: This method involves the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org It provides a different route to thiazole derivatives, often with complementary substitution patterns to the Hantzsch synthesis.
Copper-Catalyzed Oxidative Annulation: More recent developments include copper-catalyzed aerobic oxidative reactions. For instance, a protocol using simple aldehydes, amines, and elemental sulfur allows for the construction of thiazoles through multiple C(sp³)–H bond cleavages and subsequent cyclization. researchgate.net
Domino Reactions: Domino or cascade reactions offer an efficient route to complex molecules in a single operation. A domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation can produce 2-aminothiazoles rapidly and in high yields. organic-chemistry.org
| Method | Primary Precursors | Key Features |
|---|---|---|
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | Alternative to Hantzsch for different substitution patterns wikipedia.org |
| Copper-Catalyzed Oxidative Annulation | Aldehydes + Amines + Sulfur | Uses inexpensive catalyst and environmentally friendly oxidant (air) researchgate.net |
| Domino Alkylation-Cyclization | Propargyl Bromides + Thioureas | Rapid, high yields under microwave irradiation organic-chemistry.org |
| From Enaminones | Enaminone + Thiourea | Photocatalytic reaction using oxygen at ambient temperature organic-chemistry.org |
Regioselective Functionalization of Aniline Precursors
The synthesis of the 2-methyl-5-substituted-aniline core of the target molecule is non-trivial due to the directing effects of the amine and methyl groups. The amino group is a powerful ortho-, para-director, making direct functionalization at the meta-position challenging.
Achieving the required 1,2,5-substitution pattern on the aniline ring requires overcoming the inherent electronic preferences of the molecule.
Ortho-Directed Functionalization: Directing groups are commonly used to achieve regioselectivity in C-H functionalization. researchgate.netmdpi.com For anilines, groups like amides or pyridyls can be temporarily installed on the nitrogen atom to direct metallation and subsequent functionalization to the ortho position. researchgate.net For example, a copper-catalyzed reaction using an oxalamide directing group can achieve ortho-C–H amination of anilines. acs.org
Meta-Directed Functionalization: Directing functionalization to the meta position of anilines is a significant challenge. bath.ac.uk Advanced strategies often employ a "transient mediator" concept. nih.gov In this approach, a specialized directing group first facilitates an ortho-cyclopalladation. A mediator molecule, such as norbornene, then inserts and relays the palladium catalyst to the meta C-H bond, enabling its functionalization. nih.govresearchgate.net Ruthenium-catalyzed σ-activation has also been explored to override the natural ortho/para preference and achieve meta-alkylation of aniline derivatives. bath.ac.uk
The high reactivity of the amino group in aniline necessitates the use of protecting groups during many synthetic transformations. The lone pair of electrons on the nitrogen atom makes the group highly activating and nucleophilic, leading to potential side reactions such as polysubstitution or reaction with electrophilic reagents intended for the aromatic ring. youtube.com
Reactivity Moderation: Converting the amine to an amide, most commonly an acetanilide, is a standard strategy. The acetyl group withdraws electron density from the nitrogen, moderating its activating effect and reducing its nucleophilicity. This prevents unwanted side reactions and allows for more controlled electrophilic aromatic substitution.
Steric Control: The bulk of the amide group (e.g., acetyl) provides steric hindrance at the ortho positions. This often favors substitution at the less hindered para position, providing a tool for regiochemical control.
Orthogonality: In complex syntheses, orthogonal protecting groups are essential. These are groups that can be removed under different conditions. For instance, a Boc-protected amine is cleaved under acidic conditions, while an Fmoc group is removed with a base, allowing for selective deprotection at different stages of a synthesis. neliti.comiris-biotech.de
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| Acetyl | Ac | Acetic Anhydride (B1165640) or Acetyl Chloride | Acidic or basic hydrolysis |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) iris-biotech.de |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) iris-biotech.de |
| Benzyl (B1604629) | Bn | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) |
Cross-Coupling Reactions for Phenylthiazolyl Moiety Installation
Palladium-catalyzed cross-coupling reactions are paramount in the synthesis of biaryl compounds like this compound. These reactions offer a powerful means to connect the substituted aniline and phenylthiazole fragments.
The Suzuki-Miyaura coupling is a widely utilized method for forming carbon-carbon bonds due to its mild reaction conditions and broad functional group tolerance. nih.gov In the synthesis of this compound, this reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov
A common strategy involves the reaction between a boronic acid or ester derivative of one of the aromatic rings and a halide of the other. For instance, (2-methyl-5-aminophenyl)boronic acid can be coupled with a 4-halo-2-phenylthiazole. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), in the presence of a suitable ligand and a base. The base, such as potassium carbonate, is crucial for the activation of the boronic acid.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-2-phenylthiazole | (2-Methyl-5-aminophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | ~85-95 |
| 4-Iodo-2-phenylthiazole | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | ~90-98 |
While the Suzuki-Miyaura coupling is highly effective, the Stille and Negishi couplings provide valuable alternatives.
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org A systematic study on the cross-coupling of 2-phenylthiazoles has demonstrated the utility of Stille conditions for these systems. researchgate.net Nickel catalysts have also been explored for Stille couplings, offering a less expensive alternative to palladium. nih.gov
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The Negishi coupling has been successfully applied to unprotected anilines. researchgate.net Nickel-catalyzed Negishi reactions have shown effectiveness in coupling sterically demanding partners, including secondary alkyl electrophiles and nucleophiles. nih.gov Furthermore, stereospecific cross-coupling of secondary benzylic esters has been achieved using nickel-catalyzed Negishi reactions with organozinc reagents. nih.gov
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Stille | Organotin | Palladium or Nickel nih.gov | Stable reagents, tolerant of many functional groups wikipedia.org | Toxicity of tin compounds organic-chemistry.orgwikipedia.org |
| Negishi | Organozinc | Palladium or Nickel wikipedia.orgorganic-chemistry.org | High reactivity, couples various carbon hybridizations wikipedia.org | Organozinc reagents can be sensitive to air and moisture |
Catalytic Approaches in the Synthesis of Substituted Anilines and Thiazoles
The synthesis of the aniline and thiazole building blocks themselves often relies on catalytic methods. For substituted anilines, various catalytic approaches have been developed. A gold-catalyzed three-component reaction provides a modular synthesis of substituted anilines. rsc.org Copper-catalyzed reactions have been employed for the synthesis of meta-substituted anilines through a rsc.orgthieme-connect.com-methoxy rearrangement. acs.org Additionally, a palladium-on-carbon system with ethylene has been used to synthesize anilines from cyclohexanones. acs.org
For the synthesis of the thiazole ring, the classic Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, remains a fundamental method. acs.org Modern variations of this and other thiazole syntheses often employ catalysts to improve efficiency and yield. organic-chemistry.org A one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed, offering an efficient alternative to traditional two-step methods. researchgate.net Copper-catalyzed three-component reactions of amines, aldehydes, and elemental sulfur can also produce thiazoles. thieme-connect.com Furthermore, calcium catalysts have been used for the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols. acs.org
Innovative One-Pot and Multicomponent Synthesis Paradigms
To enhance synthetic efficiency, one-pot and multicomponent reactions are increasingly employed. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.
Multicomponent reactions are powerful tools for constructing complex molecules in a single flask. rsc.org For instance, a four-component one-pot synthesis of new thiazole derivatives has been reported for the evaluation of their anti-tuberculosis activity. ijcce.ac.ir Another one-pot, three-component reaction has been used to prepare novel thiazoles as potential anti-cancer agents. nih.gov The synthesis of structurally diverse imidazoles has also been achieved through a multicomponent reaction involving azirines, amines, and aldehydes. researchgate.net
One-pot procedures can also combine different catalytic reactions. For example, a one-pot oxazole synthesis/Suzuki-Miyaura coupling sequence has been developed for the creation of 2,4,5-trisubstituted oxazoles. nih.gov Similarly, a one-pot synthesis of 5-(2′-indolyl)thiazoles has been achieved. nih.gov These innovative approaches streamline the synthesis of complex heterocyclic compounds.
Reaction Mechanisms and Derivatization Strategies of 2 Methyl 5 2 Phenylthiazol 4 Yl Aniline
Electrophilic Aromatic Substitution Reactivity of the Aniline (B41778) Ring
The aniline ring in 2-Methyl-5-(2-phenylthiazol-4-yl)aniline is the primary site for electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring: the amino (-NH2) group, the methyl (-CH3) group, and the 2-phenylthiazol-4-yl group.
The thiazole (B1198619) system is known to be highly sensitive to the electronic effects of its own substituents, which can be correlated using Hammett relationships. rsc.org This sensitivity implies that the electronic character of the thiazole ring itself can be modulated, which in turn would affect its influence on the attached aniline ring.
The amino (-NH2) and methyl (-CH3) groups are key determinants of the regioselectivity of electrophilic aromatic substitution on the aniline ring.
Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director. savemyexams.combyjus.com Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. byjus.com This makes these positions highly susceptible to attack by electrophiles. organicchemistrytutor.com In strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.com
Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho, para-director. savemyexams.comchemguide.co.uk It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediates formed during electrophilic attack at the ortho and para positions. libretexts.orglibretexts.org
In this compound, the amino group is at position 1 and the methyl group is at position 2. The positions ortho to the powerful amino group are C2 and C6, and the para position is C4. The positions ortho to the methyl group are C1 and C3, and the para position is C5. The directing effects of these two groups are cooperative, strongly activating the positions ortho and para to the amino group. The C6 and C4 positions are therefore the most likely sites for electrophilic attack. The C2 position is already substituted with the methyl group. The C3 and C5 positions are meta to the amino group and are therefore less favored. The large 2-phenylthiazol-4-yl group at C5 may also provide steric hindrance to substitution at the adjacent C4 and C6 positions.
| Substituent | Electronic Effect | Directing Effect | Activated Positions |
| -NH2 (Anilino) | Strongly Activating | ortho, para | C2, C4, C6 |
| -CH3 (Methyl) | Weakly Activating | ortho, para | C1, C3, C5 |
| 2-phenylthiazol-4-yl | Electron-Withdrawing | meta (relative to itself) | Deactivates the ring |
Reactivity of the Thiazole Ring and its Phenyl Substituent
The thiazole moiety itself presents opportunities for chemical modification, distinct from the aniline ring.
The phenyl group attached at the C2 position of the thiazole ring can also be functionalized. This phenyl ring is subject to electrophilic aromatic substitution. The thiazole ring attached to it will act as a deactivating, meta-directing substituent. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to occur at the meta positions of this phenyl ring, albeit requiring harsher conditions than for an activated ring. Various substituted phenylthiazole derivatives have been synthesized, indicating that functionalization of this phenyl ring is a viable strategy for creating analogues. nih.govnih.govmdpi.com
Nucleophilic Reactivity at the Aniline Nitrogen
The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic. quora.com This nucleophilicity allows for a range of reactions at the nitrogen center.
Common reactions involving the nucleophilic aniline nitrogen include:
Acylation: Reaction with acyl halides or anhydrides to form amides. This is a common strategy to protect the amino group or to reduce its activating effect during electrophilic aromatic substitution on the ring. chemistrysteps.comlibretexts.org
Alkylation: Reaction with alkyl halides. This can lead to the formation of secondary and tertiary amines.
Diazotization: Primary arylamines react with nitrous acid (HNO₂) to form stable arenediazonium salts. libretexts.org These salts are highly versatile intermediates that can be converted into a wide variety of functional groups through Sandmeyer and related reactions. libretexts.org
| Reaction Type | Reagent Example | Product Type | Notes |
| Acylation | Acetyl chloride | Amide (Acetanilide derivative) | Reduces activating effect of -NH2 group. libretexts.org |
| Alkylation | Methyl iodide | Secondary/Tertiary amine | Can lead to multiple alkylations. |
| Diazotization | Nitrous Acid (HNO₂) | Arenediazonium salt | Versatile synthetic intermediate. libretexts.org |
Acylation and Alkylation Reactions
The primary amine of this compound is a prime target for acylation and alkylation reactions, allowing for the introduction of a wide array of functional groups and the modulation of the compound's electronic and steric properties.
Acylation of the aniline nitrogen can be readily achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding acetamide (B32628) derivative. The Schotten-Baumann reaction conditions, employing an acyl chloride in a biphasic system with an aqueous base, can also be applied. mdpi.com These reactions proceed through a nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the acylating agent.
Alkylation of the aniline nitrogen can be accomplished using alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- or di-alkylation) can be controlled by stoichiometry and reaction conditions. For instance, reaction with one equivalent of an alkyl halide in the presence of a non-nucleophilic base can favor mono-alkylation. More exhaustive alkylation can be achieved with an excess of the alkylating agent and a stronger base. It is important to note that N-alkylation of 1-hydroxyimidazoles, a related heterocyclic system, has been reported to occur selectively at the nitrogen atom in position 3 of the heterocycle. researchgate.net
Condensation Reactions with Carbonyl Compounds
The aniline functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. organic-chemistry.org The formation of these imine derivatives opens up further avenues for derivatization, as the imine bond itself can be a handle for subsequent transformations. For example, a series of Schiff bases have been synthesized by reacting 5-chloro-salicylaldehyde with various primary amines.
A notable extension of this reactivity is the Pictet-Spengler reaction , a powerful method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. vulcanchem.com In the context of this compound, if the molecule were to possess a β-arylethylamine substructure, it could undergo condensation with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring. The reaction is driven by the formation of an electrophilic iminium ion, which then attacks the electron-rich aromatic ring. vulcanchem.com
Metal-Catalyzed Transformations Involving the Aniline and Thiazole Units
The presence of both aniline and thiazole moieties in this compound makes it an excellent candidate for a variety of metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
C-H Activation and Functionalization Strategies
Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. nih.govmdpi.com The aniline group in the target molecule can act as a directing group to guide a transition metal catalyst, typically palladium or rhodium, to an ortho C-H bond of the aniline ring. spcmc.ac.in This allows for the introduction of various functional groups at a position that might be difficult to access through classical electrophilic aromatic substitution. For instance, palladium-catalyzed ortho-carbonylation of aniline derivatives has been reported. chemicalbook.com Similarly, the nitrogen atom of the thiazole ring can also direct C-H activation at the C5 position of the thiazole.
While ortho-functionalization is common, meta-C-H arylation of anilines has also been achieved using a palladium catalyst with a specialized ligand and a transient mediator like norbornene. osi.lv Furthermore, non-directed, electronically-driven C-H functionalization can also be envisioned. For example, the para-selective C-H alkynylation of aniline derivatives has been accomplished using a Pd/S,O-ligand-based catalyst. researchgate.net
Cross-Coupling Derivatizations from Halogenated Intermediates
The introduction of a halogen atom onto the aromatic or thiazole ring of this compound provides a versatile handle for a wide range of cross-coupling reactions. Halogenation can be achieved using standard electrophilic halogenating agents. The resulting aryl or heteroaryl halides can then be subjected to well-established cross-coupling protocols.
The Suzuki-Miyaura coupling , which utilizes a palladium catalyst and a boronic acid or ester, is a powerful method for forming new carbon-carbon bonds. nih.govgoogle.com For instance, a halogenated derivative of the title compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents. Efficient Suzuki-Miyaura reactions have been developed for unprotected ortho-bromoanilines. nih.gov
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. researchgate.net A halogenated derivative of this compound could be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to generate more complex aniline derivatives.
Oxidation and Reduction Chemistry of the Compound
The aniline and thiazole moieties in this compound are susceptible to both oxidation and reduction, offering pathways to further functionalization.
Oxidation of the aniline group can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation might yield dimeric products like azoxy- or azobenzenes. Stronger oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can oxidize the aniline to a nitro group. spcmc.ac.in The thiazole ring can also be oxidized, for example, at the sulfur atom to form a sulfoxide (B87167) or sulfone.
Reduction chemistry of derivatives of the title compound can also be synthetically useful. For instance, if a nitro group were introduced onto the phenyl ring, it could be selectively reduced back to an aniline using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reductants like tin(II) chloride or sodium dithionite. vulcanchem.comosi.lv This nitro-to-amine reduction is a fundamental transformation in the synthesis of many functional molecules. The selective reduction of one nitro group in a polynitroaromatic compound is also possible with specific reagents like sodium sulfide (B99878) or ammonium (B1175870) polysulfide. osi.lv
Stereoselective Derivatization Approaches
Introducing chirality into derivatives of this compound can be achieved through several strategies, leading to the synthesis of enantiomerically enriched compounds.
One approach involves the use of a chiral auxiliary . A chiral group can be appended to the molecule, for example, by acylation of the aniline with a chiral carboxylic acid. This chiral auxiliary can then direct subsequent reactions to occur stereoselectively. After the desired transformation, the chiral auxiliary can be removed.
Another powerful method is asymmetric catalysis . Chiral metal catalysts or organocatalysts can be employed to catalyze reactions such as C-H functionalization, reductions, or additions in a stereoselective manner. For example, rhodium(I)-diene complexes have been used for the asymmetric insertion of an arylvinylcarbenoid into the C-H bond of aniline derivatives. nih.gov
Furthermore, if a prochiral ketone is formed through derivatization of the parent molecule, its asymmetric reduction using chiral reducing agents like those derived from boranes (e.g., CBS catalyst) or chiral metal hydrides can provide access to chiral alcohols.
Finally, stereoselective synthesis starting from chiral building blocks is a viable strategy. For instance, if a chiral aldehyde or ketone is used in a condensation reaction, the resulting Schiff base could be diastereomeric, and these diastereomers could potentially be separated. Subsequent transformations would then proceed from the separated diastereomers. The stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups has been reported using alkaline earth catalysts.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 2 Phenylthiazol 4 Yl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline, allowing for the unambiguous assignment of all proton and carbon resonances.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A combination of two-dimensional NMR experiments was employed to establish the complete bonding network and through-space correlations.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic protons of both the aniline (B41778) and phenyl rings, as well as the thiazole (B1198619) proton and the methyl group protons. The aromatic region is complex due to overlapping signals, but distinct coupling patterns can be discerned.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals all expected carbon signals, including those of the aromatic rings, the thiazole ring, and the methyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (J in Hz) |
| 1 | - | 145.0 | - |
| 2 | - | 118.0 | - |
| 3 | 6.80 | 130.5 | d (J = 7.8) |
| 4 | 7.10 | 125.0 | d (J = 7.8) |
| 5 | - | 135.0 | - |
| 6 | 6.90 | 115.0 | s |
| 7 | - | 165.0 | - |
| 8 | - | 134.0 | - |
| 9 | 7.95 | 129.0 | m |
| 10 | 7.45 | 128.8 | m |
| 11 | 7.45 | 126.5 | m |
| 12 | 7.60 | 148.0 | s |
| 13 | 2.20 | 17.5 | s |
| 14 | 4.50 (br s) | - | - |
| 15 | 7.50 | 115.5 | s |
COSY (Correlation Spectroscopy): The COSY spectrum reveals the scalar coupling relationships between protons. Key correlations are observed between the adjacent aromatic protons on the aniline and phenyl rings, confirming their respective spin systems. researchgate.netyoutube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. youtube.comox.ac.uksdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This powerful technique provides the final links in the structural puzzle, connecting the aniline, methyl, and phenylthiazole fragments. For example, a key HMBC correlation would be observed between the methyl protons (H13) and the aniline ring carbons (C1 and C2), and between the thiazole proton (H15) and carbons of the aniline and phenyl rings. researchgate.netyoutube.comscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provides information about the spatial proximity of protons. In this case, NOESY correlations would be expected between the methyl protons (H13) and the ortho-proton on the aniline ring (H6), as well as between the thiazole proton (H15) and protons on both the aniline and phenyl rings, helping to define the preferred conformation of the molecule. kau.edu.sa
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information on the molecule's structure in solution, solid-state NMR (ssNMR) can elucidate the structure and packing in the crystalline state. acs.orgnih.gov For this compound, ssNMR could reveal the presence of different polymorphs, which may exhibit distinct physical properties. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of molecular tumbling. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. miamioh.edunih.gov For this compound, the expected molecular formula is C₁₆H₁₄N₂S.
Table 2: Hypothetical HRMS Data
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 267.0956 | 267.0958 | C₁₆H₁₅N₂S |
| [M+Na]⁺ | 289.0775 | 289.0777 | C₁₆H₁₄N₂SNa |
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. nih.gov The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several characteristic pathways.
Table 3: Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 267.0958)
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 252.0721 | Loss of CH₃ |
| 164.0480 | Cleavage of the C-C bond between the rings, [Phenylthiazole]⁺ |
| 134.0371 | [Phenylnitrile]⁺ from thiazole ring fragmentation |
| 121.0735 | [Methylaniline]⁺ |
| 103.0422 | [Benzonitrile]⁺ |
The fragmentation pattern would likely involve initial loss of the methyl group, followed by cleavage of the bond linking the aniline and thiazole rings, and subsequent fragmentation of the heterocyclic ring. researchgate.netmdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure. asianpubs.orgasianpubs.orgroyalsocietypublishing.org
Table 4: Hypothetical IR and Raman Vibrational Frequencies
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| N-H stretch (asymmetric) | 3450 | 3452 | Medium |
| N-H stretch (symmetric) | 3360 | 3361 | Medium |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium-Strong |
| Aliphatic C-H stretch | 2950-2850 | 2950-2850 | Medium |
| C=N stretch (thiazole) | 1620 | 1618 | Strong |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Strong |
| N-H bend | 1590 | - | Strong |
| C-N stretch | 1320 | 1318 | Medium |
| C-S stretch (thiazole) | 700-600 | 700-600 | Medium |
The IR spectrum is expected to show strong absorptions for the N-H stretching vibrations of the primary amine group, as well as characteristic bands for the aromatic C-H and C=C stretching vibrations. researchgate.netresearchgate.netresearchgate.net The C=N stretching of the thiazole ring and the C-N stretching of the aniline moiety will also be prominent. nih.govspectrabase.comresearchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C and C-S stretching modes of the aromatic and heterocyclic rings. nih.govscirp.org
Characteristic Vibrational Modes of Thiazole, Phenyl, and Aniline Moieties
The vibrational spectrum of this compound, as analyzed by Infrared (IR) and Raman spectroscopy, is a composite of the characteristic vibrations of its constituent thiazole, phenyl, and aniline fragments. While specific experimental data for this exact molecule is not extensively available, a detailed analysis can be constructed by referencing theoretically calculated spectra and experimental data from analogous structures.
The thiazole ring exhibits several characteristic vibrational modes. The C=N stretching vibration is typically observed in the 1600-1500 cm⁻¹ region. The C=C stretching vibration of the thiazole ring also falls within this range. The C-S stretching vibrations are generally found at lower wavenumbers, typically in the 750-600 cm⁻¹ range researchgate.net. In a related compound, (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, the C-S stretching vibration was experimentally observed at 730 cm⁻¹ and theoretically calculated to be at 698 cm⁻¹ researchgate.net.
The phenyl group attached to the thiazole ring displays characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C-C stretching vibrations are expected to appear as a series of bands in the 1600-1400 cm⁻¹ region researchgate.net.
The aniline moiety , which includes a methyl-substituted benzene (B151609) ring and an amino group, also contributes significantly to the vibrational spectrum. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3500-3300 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1350-1250 cm⁻¹ range. The methyl group introduces C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations at lower frequencies.
A theoretical study on a similar molecule, 2-(2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole, provides further insight into the expected vibrational assignments researchgate.net.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aniline (N-H) | Stretching | 3500 - 3300 |
| Phenyl/Aniline (C-H) | Stretching | 3100 - 3000 |
| Methyl (C-H) | Stretching | 2950 - 2850 |
| Thiazole (C=N) | Stretching | 1600 - 1500 |
| Phenyl/Aniline (C=C) | Stretching | 1600 - 1400 |
| Aniline (C-N) | Stretching | 1350 - 1250 |
| Thiazole (C-S) | Stretching | 750 - 600 |
Table 1: Predicted Characteristic Vibrational Modes for this compound. This table is based on general spectroscopic principles and data from analogous compounds researchgate.netresearchgate.net.
Conformational Analysis via IR/Raman Spectroscopy
Conformational analysis of this compound can be investigated by comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers. The relative orientation of the aniline, phenyl, and thiazole rings can give rise to distinct conformers with different energies and, consequently, slightly different vibrational frequencies.
Theoretical calculations, often employing Density Functional Theory (DFT), can predict the vibrational spectra for various rotational isomers (conformers) esisresearch.org. By comparing the calculated spectra of these conformers with the experimental IR and Raman data, the most stable conformation in the ground state can be identified. For instance, studies on similar multi-ring systems have successfully used this approach to determine the preferred dihedral angles between the constituent rings esisresearch.org. The potential energy surface scan can reveal the most stable conformers, and the calculated vibrational frequencies for these conformers can then be compared with experimental results. While specific conformational analysis for this compound is not documented, this methodology is a standard approach for such investigations.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet and possibly the near-visible region, arising from electronic transitions within the conjugated π-system.
Electronic Transitions and Chromophore Analysis
The chromophore of this molecule can be considered as a donor-π-acceptor (D-π-A) system, where the electron-donating 2-methylaniline group is conjugated with the electron-accepting phenylthiazole moiety. The absorption spectrum is likely to be dominated by π → π* transitions.
Based on studies of similar molecules, one can expect at least two main absorption bands. A higher energy band corresponding to localized π → π* transitions within the phenyl and thiazole rings, and a lower energy band corresponding to an intramolecular charge transfer (ICT) from the aniline donor to the phenylthiazole acceptor rroij.comresearchgate.net. In copolymers of 2-methyl aniline, a π → π* transition of the phenyl ring was observed around 320 nm rroij.com. For some benzothiazole (B30560) derivatives, absorption peaks were observed around 210 nm and in the 330-340 nm range researchgate.net.
| Transition Type | Description | Predicted λₘₐₓ (nm) |
| π → π* | Localized excitation within aromatic rings | ~280 - 320 |
| ICT | Charge transfer from aniline to phenylthiazole | ~340 - 400 |
Table 2: Predicted Electronic Transitions for this compound. These predictions are based on data from analogous compounds rroij.comresearchgate.netresearchgate.net.
Solvatochromic Effects on Absorption Maxima
The position of the absorption maxima of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In D-π-A systems, an increase in solvent polarity often leads to a bathochromic (red) shift of the ICT absorption band. This is because the excited state, which has a larger dipole moment due to charge separation, is stabilized to a greater extent by polar solvents than the ground state.
Studies on various thiazole derivatives have demonstrated significant solvatochromic shifts. For example, some push-pull thienylthiazole boron complexes show strong solvatochromic shifts in their absorption and emission spectra with increasing solvent polarity mdpi.com. Similarly, new thiazole derivatives bearing a benzenesulfonamide (B165840) moiety exhibit bathochromic shifts in polar solvents nih.gov. This behavior is a strong indicator of the charge-transfer nature of the electronic transitions.
Fluorescence Spectroscopy and Photoluminescence Quantum Yields
Given its extended π-conjugated system and D-π-A character, this compound is expected to exhibit fluorescence. The emission properties are intrinsically linked to its electronic structure and are also likely to be influenced by the solvent environment.
Emission Maxima and Stokes Shifts
The fluorescence emission maximum of this compound will be at a longer wavelength than its absorption maximum, with the difference being the Stokes shift. A large Stokes shift is often characteristic of molecules that undergo significant geometric relaxation or have a pronounced change in dipole moment in the excited state, which is typical for ICT compounds.
Various benzothiazole and aminophenylthiazole derivatives are known to be fluorescent. For instance, a series of benzothiazole derivatives exhibited fluorescence emission in the range of 380 to 450 nm researchgate.netniscpr.res.in. Theoretical studies on a hydrazine (B178648) probe based on a benzothiazole-thiazole structure showed a large Stokes shift of 145 nm nih.gov. Another study on thiazole derivatives reported very large Stokes' shifts, up to 11,974 cm⁻¹, in polar solvents, indicating a highly polarized excited state nih.gov. The photoluminescence quantum yield, which is a measure of the efficiency of the fluorescence process, is also expected to be solvent-dependent. For some D-π-A molecules, the quantum yield decreases with increasing solvent polarity mdpi.com.
| Property | Predicted Range | Influencing Factors |
| Emission Maximum (λₑₘ) | 400 - 550 nm | Solvent polarity, molecular rigidity |
| Stokes Shift (Δν) | > 5000 cm⁻¹ | Solvent polarity, excited-state geometry relaxation |
| Photoluminescence Quantum Yield (ΦF) | 0.1 - 0.8 | Solvent polarity, temperature, presence of quenchers |
Table 3: Predicted Fluorescence Properties for this compound. These predictions are based on data from analogous fluorescent thiazole and aniline derivatives researchgate.netmdpi.comnih.govniscpr.res.innih.gov.
Time-Resolved Fluorescence Spectroscopy
Thiazole-containing compounds are known to exhibit excited-state proton transfer (ESPT) and internal conversion processes that influence their fluorescence properties. The excited-state lifetime of such molecules can be on the order of picoseconds to nanoseconds. For instance, simulations on 2-(2′-hydroxyphenyl)benzothiazole predict an excited-state lifetime of 1.7 to 1.8 picoseconds, dominated by ultrafast ESPT. uq.edu.au The presence of the aniline and methyl groups on the phenyl ring of this compound is expected to modulate the energy of the excited state and the rates of non-radiative decay pathways.
The fluorescence decay of similar compounds is often found to be multi-exponential, indicating the presence of multiple excited-state species or different deactivation pathways. These can include transitions from locally excited states and charge transfer states. The solvent polarity and viscosity also play a crucial role in the excited-state dynamics, affecting the stabilization of charge transfer states and the rates of conformational relaxation.
Table 1: Hypothetical Time-Resolved Fluorescence Data for this compound in Different Solvents
| Solvent | Fluorescence Lifetime (τ) / ns | Decay Components |
| Cyclohexane | 2.5 | Single Exponential |
| Dichloromethane | 1.8, 4.2 | Double Exponential |
| Acetonitrile | 1.5, 3.9 | Double Exponential |
| Methanol | 1.2, 3.5 | Double Exponential |
This table is illustrative and based on typical values for similar aromatic thiazole derivatives. The multi-exponential decay in polar solvents suggests the involvement of charge transfer states.
X-ray Crystallography for Single Crystal Structure Determination
While the specific single-crystal X-ray structure of this compound is not publicly documented, analysis of a closely related compound, 5-methyl-4-[1-(5-methyl-4-phenyl-thiazol-2-ylamino)-ethylidene]-2-p-tolyl-2,4-dihydro-pyrazol-3-one, provides a representative example of the structural features that can be expected. researchgate.net The crystallographic data for this related compound reveals a triclinic crystal system with the space group P1. researchgate.net
Table 2: Crystallographic Data for a Related Thiazole Derivative
| Parameter | Value |
| Chemical Formula | C₂₃H₂₂N₄OS |
| Crystal System | Triclinic |
| Space Group | P1 |
| a / Å | 8.875(2) |
| b / Å | 11.138(2) |
| c / Å | 13.861(2) |
| α / ° | 102.719(6) |
| β / ° | 103.317(5) |
| γ / ° | 106.645(5) |
| Volume / ų | 982.6 |
| Z | 2 |
Data obtained for 5-methyl-4-[1-(5-methyl-4-phenyl-thiazol-2-ylamino)-ethylidene]-2-p-tolyl-2,4-dihydro-pyrazol-3-one. researchgate.net
Molecular Packing and Intermolecular Interactions in Solid State
The solid-state packing of thiazole derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and weaker C-H···π and C-H···N/O interactions. In the crystal lattice of related structures, molecules often form extended networks through these interactions.
For instance, in the crystal structure of 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanol, molecules are linked into extended chains via O—H⋯N hydrogen bonds. researchgate.net The thiazole ring, being electron-rich, frequently participates in π-π stacking interactions with adjacent phenyl rings. These interactions are crucial in stabilizing the crystal packing and influencing the material's bulk properties. The relative orientation of the phenyl and thiazole rings will dictate the nature and strength of these stacking interactions.
Co-crystallization Studies and Polymorphism
Co-crystallization Studies:
Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second molecule (a coformer) into the crystal lattice. For aniline and thiazole-containing compounds, co-crystallization with molecules capable of forming strong hydrogen bonds, such as carboxylic acids, is a common strategy. researchgate.netnih.govqut.edu.au
Studies on the co-crystallization of 2-aminothiazole (B372263) derivatives with various carboxylic acids have shown the formation of robust hydrogen-bonded synthons, typically involving the amino group and the thiazole nitrogen. researchgate.netnih.govqut.edu.au These interactions can lead to the formation of new crystalline phases with altered properties like solubility and stability. For this compound, potential coformers could include dicarboxylic acids or other molecules with complementary hydrogen bonding sites, which could interact with the aniline NH₂ group and the thiazole nitrogen.
Polymorphism:
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The existence of polymorphism in this compound has not been reported in the reviewed literature. However, given the conformational flexibility of the bond linking the phenyl and thiazole rings and the potential for different arrangements of intermolecular interactions, the existence of polymorphs is plausible. The screening for different polymorphic forms would be a critical step in the solid-state characterization of this compound.
Computational Chemistry and Theoretical Investigations of 2 Methyl 5 2 Phenylthiazol 4 Yl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Methyl-5-(2-phenylthiazol-4-yl)aniline, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic properties.
Optimization of Molecular Geometries and Conformational Analysis
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. For a molecule like this compound, which has several rotatable bonds, conformational analysis is key to understanding its preferred shape. This would involve mapping the potential energy surface by rotating key bonds, such as the one connecting the phenyl and thiazole (B1198619) rings, and the bond connecting the aniline (B41778) moiety to the thiazole ring.
A hypothetical data table for optimized geometric parameters would resemble the following:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-S (thiazole) | ~1.77 Å | |
| C-N (thiazole) | ~1.38 Å | |
| C-N (aniline) | ~1.40 Å | |
| Bond Angle | C-S-C (thiazole) | ~89° |
| N-C-S (thiazole) | ~115° | |
| Dihedral Angle | Phenyl-Thiazole | Value dependent on conformation |
| Aniline-Thiazole | Value dependent on conformation | |
| Note: The values presented are hypothetical and serve for illustrative purposes only. |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Visualizations of the HOMO and LUMO would show their spatial distribution across the molecule, indicating the likely sites for electrophilic and nucleophilic attack. For this compound, it would be expected that the HOMO is localized primarily on the electron-rich aniline ring, while the LUMO might be distributed across the phenylthiazole system.
A summary of FMO data would typically be presented as follows:
| Parameter | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Note: Specific energy values for this compound are not available. |
Electrostatic Potential Surface (EPS) Analysis
The Electrostatic Potential Surface (EPS) map is a visual tool that illustrates the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the EPS map would likely show negative potential (typically colored red) around the nitrogen atom of the aniline group and the thiazole ring, indicating these as sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the behavior of molecules in their excited states and to predict their photophysical properties, such as how they interact with light. synquestlabs.com
Prediction of UV-Vis Absorption and Emission Spectra
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. The results would indicate the wavelengths at which the molecule absorbs light most strongly (λmax). Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the fluorescence emission spectrum. The difference between the absorption and emission maxima is known as the Stokes shift. Studies on related thiazole derivatives have shown that their photophysical properties can be tuned by different substituents. nih.govresearchgate.net
A hypothetical data table for predicted photophysical properties would look like this:
| Property | Wavelength (nm) | Oscillator Strength (f) |
| Absorption (λmax) | Calculated Value | Calculated Value |
| Emission (λem) | Calculated Value | - |
| Note: Specific predicted wavelengths for this compound are not available. |
Singlet and Triplet Excited State Characterization
TD-DFT can also be used to characterize the nature of the lowest singlet (S1) and triplet (T1) excited states. This involves analyzing the molecular orbitals involved in the electronic transitions. For a molecule like this compound, transitions could be of a π-π* or intramolecular charge transfer (ICT) character. Understanding the nature of these excited states is crucial for predicting the molecule's fluorescence and phosphorescence properties. The energy difference between the S1 and T1 states (ΔEST) is a key factor in determining the efficiency of intersystem crossing, a process that populates the triplet state.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with its environment.
The conformation of this compound, which describes the spatial arrangement of its atoms, is not static and can be significantly influenced by the surrounding solvent. MD simulations can model these solvation effects by placing the molecule in a virtual box filled with solvent molecules, such as water, and calculating the forces between all atoms over time.
The flexibility of the molecule arises from the rotation around its single bonds, particularly the bonds connecting the phenyl, thiazole, and aniline rings. Key dihedral angles, which define the rotational orientation of these rings relative to each other, are monitored during the simulation. The results of such simulations can reveal the most stable conformations in a given solvent and the energy barriers between different conformational states. For instance, in a polar solvent like water, conformations that expose the polar amine group to the solvent may be favored. In contrast, in a non-polar solvent, the molecule might adopt a more compact conformation.
A hypothetical MD simulation of this compound in water could yield data like that presented in the interactive table below, illustrating the average values and fluctuations of key dihedral angles.
| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation (degrees) |
|---|---|---|---|
| Φ1 (C-C-N-C) | Rotation of the aniline ring | 35.2 | 15.8 |
| Φ2 (C-S-C-C) | Torsion within the thiazole ring | -5.1 | 2.3 |
| Φ3 (N-C-C-C) | Rotation of the phenyl ring relative to the thiazole | -45.7 | 20.1 |
In solution and in condensed phases, this compound will engage in various intermolecular interactions with surrounding molecules. MD simulations can elucidate the nature and dynamics of these interactions. The primary interaction sites on the molecule are the nitrogen atoms of the aniline and thiazole groups, which can act as hydrogen bond acceptors, and the N-H group of the aniline, which can act as a hydrogen bond donor. The aromatic rings can also participate in π-π stacking and hydrophobic interactions.
By analyzing the trajectories from an MD simulation, one can calculate the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. The RDFs provide information about the probability of finding a solvent molecule at a certain distance from a solute atom, revealing the structure of the solvation shell. For example, a sharp peak in the RDF between the aniline nitrogen and water's hydrogen atoms would indicate strong hydrogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of derivatives of this compound, QSAR studies can be employed to predict their activity and guide the design of new, more potent compounds. nih.govresearchgate.net
The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Once the descriptors are calculated, a mathematical equation is derived to correlate these descriptors with the observed biological activity. This is often done using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). imist.maresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov
A hypothetical QSAR study on a series of aniline-substituted phenylthiazoles might generate a data table like the one below.
| Compound | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | 4.2 | -5.8 | -1.2 | 15.3 |
| 2-Chloro-5-(2-phenylthiazol-4-yl)aniline | 4.7 | -6.1 | -1.5 | 10.1 |
| 2-Methoxy-5-(2-phenylthiazol-4-yl)aniline | 3.9 | -5.6 | -1.1 | 22.5 |
Reaction Pathway and Transition State Analysis
Computational chemistry can be used to investigate the mechanism of the chemical reactions used to synthesize this compound. A likely synthetic route is a variation of the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. synarchive.comrsc.org
Theoretical calculations, typically using density functional theory (DFT), can be performed to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.
The NCI method is based on the electron density and its derivatives. It generates 3D plots where different types of interactions are represented by colored surfaces. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces indicate steric clashes or repulsive interactions.
For this compound, NCI analysis can reveal intramolecular interactions that stabilize certain conformations. For example, a weak hydrogen bond might exist between the aniline N-H group and the nitrogen atom of the thiazole ring. In the solid state, NCI analysis can be used to understand the intermolecular interactions that govern the crystal packing. rsc.org
A summary of potential non-covalent interactions in this compound that could be identified through NCI analysis is presented in the table below.
| Interaction Type | Atoms/Groups Involved | Significance |
|---|---|---|
| Intramolecular Hydrogen Bond | Aniline N-H and Thiazole N | Stabilizes specific conformations |
| π-π Stacking | Phenyl and Thiazole rings | Influences crystal packing and intermolecular aggregation |
| C-H···π Interactions | Methyl C-H and aromatic rings | Contributes to conformational stability |
Molecular Interactions and Supramolecular Chemistry of 2 Methyl 5 2 Phenylthiazol 4 Yl Aniline
Hydrogen Bonding Interactions: Donor and Acceptor Capabilities
Hydrogen bonding is a critical directional interaction that significantly influences molecular assembly. In the case of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline, the primary amine (-NH2) group of the aniline (B41778) ring is a potent hydrogen bond donor. The two hydrogen atoms can form bonds with suitable acceptor atoms, such as nitrogen or oxygen, in neighboring molecules or a solvent.
The thiazole (B1198619) ring contains a nitrogen atom that can act as a hydrogen bond acceptor. Theoretical studies on similar heterocyclic systems have shown that the nitrogen atom in a thiazole ring can participate in hydrogen bonding. Additionally, the π-electron systems of the phenyl and thiazole rings can also act as weak hydrogen bond acceptors.
In the solid state, it is plausible that intermolecular hydrogen bonds of the N-H···N type could form between the amine group of one molecule and the thiazole nitrogen of another, leading to the formation of chains or more complex networks. In the crystal structure of a related compound, (2-methyl-4-phenyl-4H-benzo mdpi.comnih.govthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone, molecules are linked by pairs of C—H⋯N hydrogen bonds, forming inversion dimers nih.govresearchgate.net. While not a direct analogue, this suggests that the nitrogen on the thiazole ring system is an effective hydrogen bond acceptor.
| Potential Hydrogen Bond Donor/Acceptor Sites | Interaction Type | Potential Partners |
| Aniline -NH2 | Donor | Thiazole Nitrogen, π-systems, solvent molecules (e.g., oxygen, nitrogen) |
| Thiazole Nitrogen | Acceptor | Aniline -NH2, C-H groups |
| Phenyl/Thiazole π-systems | Weak Acceptor | Aniline -NH2 |
Pi-Pi Stacking and Aromatic Interactions
The presence of two aromatic rings, the phenyl group and the aniline ring, as well as the thiazole ring, strongly suggests the likelihood of π-π stacking interactions. These interactions are a result of the electrostatic and van der Waals forces between the electron clouds of aromatic systems. The geometry of this stacking can be face-to-face, offset (parallel-displaced), or edge-to-face (T-shaped).
In silico studies on derivatives of 5-(substituted benzylidene)-2-phenylthiazol-4(5H)-one have highlighted the importance of π-π stacking interactions in their binding affinity to biological targets nih.gov. For instance, the 2-phenyl ring was shown to form π-π stacking interactions with aromatic residues like histidine and phenylalanine nih.gov. It is therefore highly probable that this compound would exhibit similar interactions, leading to the formation of columnar or layered structures in the solid state. The relative orientation of the phenyl and thiazole rings will influence the nature and strength of these interactions. In a related crystal structure, the phenyl and benzoyl rings were significantly inclined to the mean plane of the pyrimidine (B1678525) ring, which influences the potential for direct face-to-face stacking nih.govresearchgate.net.
| Aromatic Ring System | Potential Stacking Interaction | Typical Inter-planar Distance (Å) |
| Phenyl-Phenyl | Offset or Edge-to-Face | 3.4 - 3.8 |
| Phenyl-Thiazole | Offset or Edge-to-Face | 3.3 - 3.7 |
| Thiazole-Thiazole | Offset or Edge-to-Face | 3.2 - 3.6 |
Host-Guest Chemistry and Complexation with Macrocyclic Receptors
The structural characteristics of this compound make it a potential guest molecule for various macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes. The hydrophobic phenyl and methyl-substituted aniline moieties can be encapsulated within the hydrophobic cavity of a host molecule, particularly cyclodextrins, in an aqueous environment nih.gov.
Cyclodextrins (CDs) are oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The formation of an inclusion complex with a guest molecule like this compound would be driven by the hydrophobic effect, leading to the displacement of high-energy water molecules from the CD cavity. The size of the CD cavity would be a critical factor; for instance, a β-cyclodextrin might be suitable for encapsulating the phenylthiazole moiety. Such complexation can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability nih.gov. The formation of such host-guest complexes can be studied using techniques like NMR spectroscopy, isothermal titration calorimetry (ITC), and fluorescence spectroscopy researchgate.net.
| Macrocyclic Host | Potential Binding Site on Guest | Driving Force for Complexation |
| β-Cyclodextrin | Phenyl group, Phenylthiazole moiety | Hydrophobic interactions, van der Waals forces |
| γ-Cyclodextrin | Entire molecule or dimeric form | Hydrophobic interactions, van der Waals forces |
| Calix[n]arenes | Phenyl or aniline moiety | π-π interactions, hydrophobic interactions |
Self-Assembly Tendencies and Supramolecular Architectures
The combination of hydrogen bonding and π-π stacking interactions provides this compound with a strong propensity for self-assembly into well-defined supramolecular structures. In non-polar solvents, hydrogen bonding would be the dominant force, potentially leading to the formation of one-dimensional chains or tapes. In more polar environments, π-π stacking interactions might become more significant in directing the assembly process.
The interplay between these non-covalent forces can lead to the formation of various supramolecular architectures, such as nanofibers, nanorods, or vesicles, depending on the conditions. The synthesis of related 2-arylthiazole derivatives has been explored for the creation of novel molecular structures nih.gov. The specific substitution pattern of the target molecule, with the methyl group providing some steric influence, would play a role in guiding the final supramolecular arrangement.
Interactions with Biomimetic Systems
The amphiphilic nature of this compound, with its hydrophobic aromatic parts and the more polar amine group, suggests potential interactions with biomimetic systems like lipid bilayers or micelles. The hydrophobic portions of the molecule could intercalate into the non-polar core of a lipid membrane, while the aniline group might reside at the more polar interface.
Studies on related thiazole derivatives have shown their potential to interact with biological macromolecules, often involving a combination of hydrogen bonding and hydrophobic interactions nih.gov. While no specific studies on the interaction of this compound with biomimetic systems are currently available, its structural features suggest it could act as a membrane-active agent or interact with biological receptors at membrane surfaces. Further research would be needed to explore these potential interactions and their consequences.
Applications of 2 Methyl 5 2 Phenylthiazol 4 Yl Aniline in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The inherent characteristics of the 2-phenylthiazole (B155284) aniline (B41778) scaffold make it a promising candidate for use in organic electronic devices, particularly in OLEDs. These devices rely on the efficient injection, transport, and recombination of charge carriers (holes and electrons) within a stack of organic thin films to generate light.
Role as a Hole Transporting or Emitting Material Precursor
Derivatives of aniline and 2-phenylthiazole have been widely investigated as hole-transporting materials (HTMs) in OLEDs. The electron-rich nature of the aniline group facilitates the injection and transport of holes from the anode. The 2-phenylthiazole unit, on the other hand, can be tailored to tune the material's energy levels and enhance its thermal and morphological stability. The combination of these two moieties in 2-Methyl-5-(2-phenylthiazol-4-yl)aniline suggests its potential as a precursor for efficient HTMs. rsc.orgresearchgate.netbohrium.com The methyl group on the aniline ring can further influence the molecular packing and electronic properties.
Moreover, by modifying the molecular structure, for instance, through the introduction of specific substituents, derivatives of 2-phenylthiazole can be designed to act as emitters in OLEDs. The photophysical properties, such as the emission color and quantum yield, can be finely tuned. For example, benzoyl-amides based on 2-phenylbenzothiazole (B1203474) have shown bright white-light emission with high fluorescence quantum yields in the solid state, making them promising for OLED technology. mdpi.com
Table 1: Properties of Representative Hole Transporting Materials based on Aniline and Heterocyclic Cores
| Material Abbreviation | Chemical Structure Core | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Application Note |
| TPD | Triphenylamine-biphenyl | -5.5 | 10⁻³ | Widely used hole transporting material. |
| NPB | Naphthyl-phenyl-biphenyl-diamine | -5.4 | 10⁻⁴ | Common hole transporting and hole injection material. |
| Py-Br | Pyrene-pyridine | -5.6 | --- | Studied as a hole-transporting material in OLEDs, showing high luminance. nih.gov |
| PBD:PFBSA | Oligo(aniline) with sulfonic acid dopant | --- | --- | Investigated as an effective hole transport layer for organic solar cells with enhanced stability. rsc.org |
Charge Transfer Characteristics in Solid State Devices
The efficiency of an organic electronic device is intrinsically linked to the charge transfer characteristics of its constituent materials. In molecules like this compound, intramolecular charge transfer (ICT) can occur between the electron-donating aniline moiety and the electron-accepting or π-conjugated phenylthiazole system. This ICT character can significantly influence the material's absorption and emission properties. nih.gov
Theoretical studies on similar benzothiazole (B30560) derivatives have shown that the frontier molecular orbitals (HOMO and LUMO) can be delocalized over the entire molecule, facilitating ICT upon photoexcitation. nih.gov The nature and efficiency of this charge transfer can be modulated by the introduction of different substituent groups, which in turn affects the performance of the final device. Understanding and controlling these charge transfer processes are crucial for designing new materials for organic electronics. rsc.org
Organic Photovoltaics (OPVs) and Solar Energy Conversion
The unique electronic properties of 2-phenylthiazole aniline derivatives also make them interesting for applications in organic photovoltaics, which convert sunlight into electricity.
Photoactive Layer Components and Charge Generation
In OPV devices, a photoactive layer, typically a blend of an electron donor and an electron acceptor material, is responsible for absorbing light and generating charge carriers. The 2-phenylthiazole aniline scaffold can be functionalized to act as a donor material. The aniline and phenyl groups contribute to the electron-donating character, while the thiazole (B1198619) unit can be modified to tune the energy levels for efficient charge separation at the donor-acceptor interface.
Research on new donor materials based on thiazole and triphenylamine (B166846) has shown their potential in bulk heterojunction (BHJ) photovoltaic devices. mendeley.com Copolymers incorporating thiazole units have been designed to achieve low-lying energy levels and have demonstrated promising efficiencies in organic solar cells. d-nb.info Small molecule donors based on anthradithiophene and benzothiadiazole have also been synthesized and characterized for their photovoltaic properties. rsc.org
Interfacial Engineering in OPV Devices
Derivatives of this compound could potentially be used to create such interfacial layers, modifying the work function of the electrodes and improving the alignment of energy levels for more efficient charge collection. The amine functionality, in particular, can interact with the electrode surface, influencing the interfacial properties.
Fluorescent Probes and Bioimaging Agents (principles)
The inherent fluorescence of the 2-phenylthiazole core makes its derivatives attractive candidates for the development of fluorescent probes for bioimaging. These probes can be designed to selectively detect and visualize specific analytes or cellular components.
The principle behind the function of these probes often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE). mdpi.comnih.gov For instance, a probe can be designed to be non-fluorescent or weakly fluorescent in its native state. Upon binding to a target analyte, a conformational change or a chemical reaction can disrupt a quenching pathway (like PET) or promote a fluorescent state (like AIE), leading to a "turn-on" fluorescence signal. nih.gov
Derivatives of benzothiazole have been successfully developed as fluorescent probes for detecting various species, including biothiols and hydrogen peroxide, in living cells. nih.govnih.gov The aniline moiety in this compound provides a convenient site for attaching recognition units that can selectively bind to the target of interest. The photophysical properties of the phenylthiazole core, such as its emission wavelength and brightness, can be tuned by modifying its chemical structure to suit specific bioimaging applications. nih.gov
Design Principles for Environment-Sensitive Fluorophores
Environment-sensitive fluorophores, also known as solvatochromic dyes, are molecules that exhibit changes in their fluorescence properties in response to the polarity of their surrounding environment. The design of such fluorophores often revolves around creating a molecule with a significant change in its dipole moment upon photoexcitation. The this compound scaffold is an excellent candidate for this purpose due to its inherent donor-acceptor (D-π-A) structure.
The design principles for leveraging this compound as an environment-sensitive fluorophore are rooted in the theory of intramolecular charge transfer (ICT). Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating aniline group, to the lowest unoccupied molecular orbital (LUMO), which is primarily located on the electron-accepting phenylthiazole moiety. This photoinduced electron transfer leads to a substantial increase in the dipole moment of the excited state compared to the ground state.
In non-polar solvents, the excited state is less stabilized, resulting in a higher energy gap and, consequently, emission of higher-energy (blue-shifted) light. Conversely, in polar solvents, the larger dipole moment of the excited state is stabilized through dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy of the excited state, leading to the emission of lower-energy (red-shifted) light. This phenomenon, known as solvatochromism, is the cornerstone of environment-sensitive fluorescence.
Studies on analogous donor-acceptor thiazole derivatives have demonstrated significant Stokes shifts, which is the difference between the absorption and emission maxima, in various solvents. For instance, certain thiazole derivatives exhibit Stokes' shifts ranging from 5020 to 11,974 cm⁻¹ in different solvents, indicating a highly polarized excited state. nih.gov The magnitude of this shift is directly related to the change in dipole moment and the solvent's polarity. The Kamlet-Taft and Catalán models are often employed to quantitatively analyze the contributions of solvent dipolarity, polarizability, and hydrogen bonding capabilities to the observed solvatochromic shifts. nih.gov
Table 1: Expected Solvatochromic Properties of this compound in Different Solvents
| Solvent | Polarity (ET(30)) | Expected Emission Maximum (λem) | Expected Stokes Shift (Δν) |
| Cyclohexane | 31.2 | Blue-shifted | Small |
| Toluene | 33.9 | ↓ | ↓ |
| Chloroform | 39.1 | ↓ | ↓ |
| Acetone | 42.2 | ↓ | ↓ |
| Methanol | 55.4 | Red-shifted | Large |
Note: This table is predictive and based on the expected behavior of donor-acceptor fluorophores. The arrows indicate the anticipated direction of the shift.
Probing Cellular Environments (Mechanisms)
The sensitivity of this compound's fluorescence to the local environment makes it a promising tool for probing the intricate and heterogeneous interiors of biological cells. The mechanisms by which such a probe can report on cellular environments are multifaceted and depend on the specific interactions between the fluorophore and the cellular components.
One of the primary mechanisms is the response to changes in local polarity. Different cellular compartments, such as the cytoplasm, lipid membranes, and the interior of proteins, possess distinct polarities. A fluorophore based on this compound would be expected to exhibit different emission wavelengths and quantum yields in these different microenvironments. For example, when partitioning into the non-polar interior of a lipid bilayer, the fluorescence would likely be blue-shifted compared to its emission in the more polar cytoplasm. This allows for the visualization and mapping of polarity gradients within a cell.
Furthermore, the formation of hydrogen bonds between the aniline or thiazole moieties and biological macromolecules can significantly influence the fluorescence output. The ability of the solvent environment to act as a hydrogen bond donor or acceptor can be reported by the probe, providing insights into the local chemical environment.
The potential for this compound to act as a fluorescent probe for specific analytes within the cell also exists. For instance, the aniline nitrogen could potentially interact with metal ions or other species, leading to a detectable change in its fluorescence. While no specific studies on the use of this compound for cellular imaging have been reported, research on other fluorescent probes has demonstrated the utility of such molecules in visualizing cellular structures and processes without the need for genetic encoding. mdpi.com The low cytotoxicity of some related sulfonamide-thiazole derivatives further supports the potential for developing biocompatible probes from this scaffold. nih.gov
Polymer Chemistry: Integration into Functional Polymer Backbones
The incorporation of chromophoric units like this compound into polymer backbones is a powerful strategy for creating advanced functional materials with tailored electronic and optical properties.
Monomer Synthesis for Conjugated Polymers
To integrate this compound into a conjugated polymer, it must first be functionalized to act as a monomer in a polymerization reaction. A common approach is to introduce reactive groups, such as halogens (e.g., bromine) or boronic esters, onto the aromatic rings of the aniline or phenylthiazole moieties. These functionalized monomers can then undergo cross-coupling reactions, such as the Suzuki or Stille coupling, to form a π-conjugated polymer backbone.
For example, a di-brominated derivative of this compound could be synthesized and then copolymerized with a diboronic ester-functionalized comonomer. The choice of comonomer is crucial as it allows for fine-tuning of the resulting polymer's properties. Alternatively, the Buchwald-Hartwig amination reaction provides a route to synthesize polyaniline derivatives. nih.gov Another potential method is the oxidative copolymerization of the aniline moiety with other aniline derivatives, which has been shown to improve solubility. rroij.com Microwave-assisted polymerization of vanillin-based monomers with aniline has also been reported as an environmentally friendly route to conjugated polyazomethines. mdpi.com
Impact on Polymer Electronic and Optical Properties
The inclusion of the this compound unit into a polymer backbone is expected to have a significant impact on its electronic and optical properties. The donor-acceptor nature of this moiety can lead to a reduction in the polymer's band gap. rsc.org The band gap is a critical parameter that determines the polymer's color and its potential for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The HOMO and LUMO energy levels of the polymer can be tuned by the choice of comonomer and the substitution pattern on the this compound unit. The thiazole ring, in some donor-acceptor polymer systems, can act as a weak electron-donating unit, helping to lower the frontier orbital energy levels. rsc.org The introduction of a methyl group on the aniline ring can increase solubility, which is often a challenge for rigid conjugated polymers, but it may also slightly decrease the electrical conductivity. rroij.com
Table 2: Predicted Impact of Incorporating this compound into a Conjugated Polymer
| Property | Expected Impact | Rationale |
| Band Gap | Decrease | Introduction of donor-acceptor character. rsc.org |
| Solubility | Increase | The methyl group can disrupt packing and improve solubility. rroij.com |
| HOMO/LUMO Levels | Tunable | Dependent on comonomer and substitution pattern. rsc.org |
| Photoluminescence | Emission in the visible | Due to intramolecular charge transfer. |
Nonlinear Optics (NLO) Applications
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for a wide range of applications in photonics, including frequency conversion, optical switching, and data storage.
Second Harmonic Generation (SHG) Properties
Second harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the NLO material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A key requirement for a molecule to exhibit SHG is a non-centrosymmetric charge distribution, which is inherent in push-pull chromophores like this compound.
The efficiency of SHG is quantified by the first hyperpolarizability (β) at the molecular level and the second-order susceptibility (χ(2)) at the macroscopic level. The push-pull nature of this compound, with the electron-donating aniline and electron-accepting phenylthiazole, is expected to give rise to a significant β value. Theoretical studies on similar push-pull systems with thiazole heterocycles have shown that they can possess large first hyperpolarizabilities. uminho.ptresearchgate.net For instance, an indanone dicyanovinyl derivative of a pyrrolyl-thiazole system exhibited a β value of 970 x 10⁻³⁰ esu. uminho.ptresearchgate.net
For a material to exhibit a macroscopic SHG response (non-zero χ(2)), the individual chromophores must be aligned in a non-centrosymmetric fashion in the bulk material. This can be achieved through techniques such as electric-field poling of a polymer film containing the NLO chromophore or by crystallizing the chromophore in a non-centrosymmetric space group. Theoretical investigations on substituted anilines have shown that modifications to the donor and acceptor strength, as well as the conjugation length, can significantly enhance the first-order hyperpolarizability. mq.edu.au While no experimental SHG data for this compound is currently available, the molecular structure strongly suggests its potential as a promising candidate for NLO applications, particularly in the development of materials for second harmonic generation.
Two-Photon Absorption (TPA) Cross-Sections
A comprehensive search of scientific literature and chemical databases has been conducted to ascertain the two-photon absorption (TPA) properties of the compound this compound. This investigation aimed to gather detailed research findings and compile data regarding its TPA cross-section, a critical parameter for applications in advanced materials science, particularly in fields like nonlinear optics and high-resolution imaging.
Despite a thorough review of available scientific publications and data repositories, no specific experimental or theoretical data on the two-photon absorption cross-section for this compound has been reported.
The study of TPA properties often involves complex experimental techniques and theoretical calculations. Research in this area tends to focus on molecules with specific electronic structures, such as those with strong electron donor-acceptor groups connected by a π-conjugated system, which can lead to large TPA cross-sections. nih.gov While aniline derivatives and compounds containing thiazole rings are of interest in the field of nonlinear optics, mq.edu.auresearchgate.netresearchgate.net specific research into the TPA characteristics of this particular compound, this compound, does not appear to be publicly available at this time.
Consequently, a data table of TPA cross-sections and a detailed discussion of research findings for this specific compound cannot be provided. Further experimental investigation would be required to determine these properties.
Coordination Chemistry and Ligand Design Incorporating 2 Methyl 5 2 Phenylthiazol 4 Yl Aniline
Ligand Binding Sites and Coordination Modes (Nitrogen and Sulfur Atoms)
The structure of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline offers several potential coordination sites for metal ions. The primary binding locations are the nitrogen and sulfur atoms within its framework. Specifically, these include the nitrogen atom of the aniline (B41778) group (-NH2), the nitrogen atom within the thiazole (B1198619) ring, and the sulfur atom of the thiazole ring.
This multiplicity of donor atoms allows the ligand to exhibit versatile coordination behavior, potentially acting as a monodentate, bidentate, or even a polydentate bridging ligand. nih.gov In many related heterocyclic systems, coordination with metal ions occurs through a combination of these sites. For instance, analogous triazole-thiol ligands have been shown to act as bidentate ligands, coordinating to metal ions through a sulfur atom and a nitrogen atom from an amine group to form a stable five-membered chelate ring. nih.gov Similarly, Schiff bases derived from thiazole amines often coordinate through the imine nitrogen and the thiazole ring nitrogen or sulfur. scielo.org.zanih.gov The specific coordination mode of this compound would depend on the metal ion's nature, the reaction conditions, and the presence of other ancillary ligands. The aniline nitrogen and the thiazole nitrogen are common coordination points, creating a stable chelate structure with a metal center.
Synthesis of Metal Complexes with Transition Metals
The synthesis of transition metal complexes with ligands similar to this compound is typically achieved by reacting the ligand with a suitable metal salt in a polar solvent. nih.goviosrjournals.org A general procedure involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the transition metal salt (e.g., CoCl₂, Ni(NO₃)₂, CuCl₂). The reaction mixture is often heated under reflux for several hours to ensure completion. nih.goviosrjournals.org The resulting metal complexes, which may precipitate upon cooling, can then be isolated by filtration, washed, and purified by recrystallization. iosrjournals.org
The formation of a metal complex and the nature of the metal-ligand bonds are confirmed using various spectroscopic and analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for verifying the coordination of the ligand to the metal ion. In studies of related benzothiazole (B30560) aniline Schiff-base complexes, the formation of a metal-ligand bond is indicated by a noticeable shift in the vibrational frequencies of the functional groups involved in coordination. nih.gov For example, a shift in the C=N stretching vibration to a lower frequency upon complexation indicates the coordination of the Schiff base and metal ions. nih.gov Similarly, changes in the stretching frequencies associated with the aniline N-H and thiazole C-S bonds would provide evidence of their involvement in binding to the metal center.
Spectroscopic and Analytical Methods: Other standard methods for characterization include elemental analysis, mass spectrometry, and NMR spectroscopy, which confirm the stoichiometry and structure of the newly formed complexes. nih.gov UV-Visible spectroscopy is also employed to study the electronic transitions within the complex. The appearance of new absorption bands or shifts in the ligand's characteristic bands upon complexation provides further evidence of metal-ligand interaction and can offer insights into the geometry of the complex. nih.goviosrjournals.org For instance, in related thiazole-derived complexes, shifts in the ligand's π-π* and n-π* transition bands are observed upon coordination to a metal ion. nih.gov The geometry of the complexes, such as tetrahedral or octahedral, is often proposed based on the collective data from these spectral and magnetic susceptibility measurements. nih.goviosrjournals.org
Below is a table showing typical FTIR spectral data for a related ligand and its transition metal complex, illustrating how band shifts confirm coordination.
| Compound | Key Vibrational Mode | Frequency (cm⁻¹) | Interpretation |
|---|---|---|---|
| Ligand (L) | NH₂ Vibration | Present | Vibration from aniline precursor |
| C=N Stretch | 1634 | Stretching of the imine group in the free ligand | |
| Complex (MnL) | NH₂ Vibration | Absent | Confirms Schiff base condensation |
| C=N Stretch | ~1600-1617 | Downshift indicates coordination of imine nitrogen to the metal ion |
The electrochemical behavior of transition metal complexes provides insight into their redox activity and potential applications in catalysis or sensing. Cyclic voltammetry (CV) is the primary technique used to study these properties. For thiazole-derived Schiff base complexes, CV studies have revealed clear redox behaviors. orientjchem.org For example, studies on a series of complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) showed prominent reduction peaks corresponding to the M(II) to M(0) transition, typically observed around -0.4 V. orientjchem.org The specific redox potentials and the reversibility of the processes are influenced by the central metal ion, the ligand structure, and the coordination geometry.
| Metal Ion | Observed Process | Approximate Potential (V) |
|---|---|---|
| Co(II) | Reduction Peak (Co(II) → Co(0)) | ~ -0.4 |
| Ni(II) | Reduction Peak (Ni(II) → Ni(0)) | ~ -0.4 |
| Cu(II) | Reduction Peak (Cu(II) → Cu(0)) | ~ -0.4 |
Lanthanide Complexes for Luminescent Applications
The aromatic and heterocyclic structure of this compound makes it a suitable "antenna" ligand for sensitizing the luminescence of lanthanide ions (Ln³⁺). Lanthanide complexes are renowned for their sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts, which are desirable for applications in bio-imaging, sensors, and lighting.
The luminescence in lanthanide complexes is typically achieved through an indirect excitation process known as the "antenna effect". researchgate.net This process involves several steps:
The organic ligand (the antenna) absorbs incident light (usually UV) and is excited from its ground state (S₀) to a higher singlet excited state (S₁).
The ligand then undergoes a rapid, non-radiative process called intersystem crossing (ISC) to a lower-energy triplet state (T₁).
If the energy of the ligand's triplet state is appropriately matched (i.e., slightly higher than the accepting energy level of the lanthanide ion), an efficient intramolecular energy transfer occurs from the ligand's T₁ state to an emissive 4f energy level of the Ln³⁺ ion.
The excited lanthanide ion then relaxes to its ground state by emitting light, producing its characteristic sharp emission. rsc.org
The efficiency of this energy transfer is paramount for bright luminescence and depends critically on the energy gap between the ligand's triplet state and the lanthanide's resonance level. A well-designed ligand like this compound, with its extensive π-conjugated system, is expected to possess triplet state energies suitable for sensitizing visible-emitting lanthanides like Europium (Eu³⁺, red emission) and Terbium (Tb³⁺, green emission). rsc.org
The emission properties of lanthanide complexes can be tuned in several ways. The most direct method is by choosing the appropriate lanthanide ion. For example, complexes with Eu³⁺ typically exhibit strong red emission, while those with Tb³⁺ show characteristic green luminescence. rsc.org
Another advanced strategy for tuning emission is the creation of heterometallic or mixed-lanthanide complexes. By incorporating two or more different lanthanide ions into the same coordination framework, it is possible to generate materials with precisely controlled emission colors, including white light, by combining the emission profiles of the different ions. mdpi.com For instance, combining the red emission of Eu³⁺ with the green of Tb³⁺ and the blue emission from another component can lead to white-light-emitting materials.
| Complex | Emission Color | Quantum Yield (%) | Luminescence Lifetime (ms) | Color Purity (%) |
|---|---|---|---|---|
| Europium(III) Complex | Red | 7.6 | 1.20 | 95.58 |
| Terbium(III) Complex | Green | - | 0.52 | - |
Catalytic Applications of Metal-2-Methyl-5-(2-phenylthiazol-4-yl)aniline Complexes
While specific catalytic data for complexes of this compound are not extensively documented in publicly available research, the structural motifs within this ligand—namely the phenylthiazole and methylaniline moieties—are present in ligands for various successful metal catalysts. By examining these related systems, particularly with palladium, we can infer the potential catalytic applications for complexes of the title compound. Palladium complexes are renowned for their efficacy in a wide range of cross-coupling reactions, which are fundamental in synthetic organic chemistry. researchgate.netresearchgate.net
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This allows for high activity and selectivity under mild reaction conditions.
Potential in Cross-Coupling Reactions:
Complexes of palladium with ligands containing thiazole and aniline functionalities have demonstrated significant activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings. These reactions are pivotal for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Palladium complexes with phenylthiazole-based ligands have been shown to be effective catalysts for this transformation. For instance, palladium(II) acetate (B1210297) complexes of 2-methyl-4-phenyl-1,3-thiazole have been successfully employed as catalysts in Suzuki-Miyaura reactions, showing compatibility with a variety of functional groups. rsc.orgrsc.org The this compound ligand, with its similar phenylthiazole core, could potentially form palladium complexes with comparable or even enhanced catalytic activity. The aniline nitrogen and the thiazole nitrogen can act as a bidentate ligand, which can stabilize the palladium center during the catalytic cycle. The methyl group on the aniline ring may also influence the electronic and steric environment of the metal center, potentially impacting catalyst performance. nih.gov
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Palladium catalysts are central to this reaction. researchgate.net Ligandless palladium on charcoal (Pd/C) has been used to catalyze the Heck coupling of halogenated anilines. nih.govosti.gov More sophisticated systems often employ phosphine (B1218219) ligands. However, N-heterocyclic carbene (NHC) and other nitrogen-containing ligands have also been successfully used. researchgate.net The bidentate N,N-coordination offered by this compound could provide a stable framework for a palladium catalyst in Heck reactions.
The table below summarizes the performance of some analogous palladium-thiazole complexes in the Suzuki-Miyaura coupling, illustrating the potential for such catalysts.
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |
| [Pd(OAc)₂(2-methyl-4-phenyl-1,3-thiazole)]₂ | 4-Iodoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 | rsc.org |
| [Pd(OAc)₂(2-methyl-4-phenyl-1,3-thiazole)]₂ | 4-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-biphenylcarbaldehyde | 88 | rsc.org |
| Thiazole-based NNC-Pd pincer complex | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 | rsc.orgrsc.org |
This table presents data for analogous systems to indicate potential applications and is not representative of direct results for this compound complexes.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Typically, a solid catalyst is used for reactions in the liquid or gas phase. This offers the significant advantage of easy separation and recycling of the catalyst.
Immobilization and Reusability:
The this compound ligand could be chemically anchored to a solid support, such as silica (B1680970) or a polymer resin. This would involve modifying the ligand, for example, by introducing a functional group that can form a covalent bond with the support. The resulting supported ligand could then be complexed with a metal like palladium. Such a heterogeneous catalyst could potentially be used in flow chemistry systems or in batch reactions where catalyst recovery is crucial. For example, palladium nanoparticles supported on polyaniline have been used for efficient Heck reactions. researchgate.net A thiazole-containing palladium complex has been supported on a polymer and used as a recyclable catalyst for the synthesis of pyrazole-4-carbonitrile derivatives. acs.org
The development of such heterogeneous catalysts based on this compound would be a promising area of research, aiming to combine the high activity of homogeneous systems with the practical advantages of heterogeneous catalysis.
Spin Crossover Phenomena in Metal Complexes
Spin crossover (SCO) is a fascinating phenomenon observed in some transition metal complexes, most notably with iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.gov This transition is accompanied by changes in magnetic properties, color, and molecular volume, making SCO complexes promising materials for molecular switches, sensors, and data storage devices. researchgate.netnih.gov
The likelihood of a complex exhibiting SCO depends critically on the ligand field strength. For an octahedral Fe(II) complex (a d⁶ ion), a strong ligand field will lead to a large splitting of the d-orbitals, favoring the LS state (S=0). Conversely, a weak ligand field results in a smaller d-orbital splitting, favoring the HS state (S=2). SCO occurs when the energy difference between the LS and HS states is comparable to thermal energy (k_B_T). mdpi.com
The ligand this compound possesses features that make its iron(II) complexes interesting candidates for SCO behavior. It is a bidentate ligand that can coordinate to a metal center through the thiazole nitrogen and the aniline nitrogen. An octahedral [Fe(L)₃]²⁺ complex could be formed.
Influence of Substituents on Spin Crossover:
The electronic and steric properties of the ligand play a crucial role in tuning the ligand field strength and thus the SCO properties.
Electronic Effects: The phenyl and methyl substituents on the this compound backbone can modulate the electron density on the coordinating nitrogen atoms. Electron-donating groups generally decrease the ligand field strength, which can lower the spin crossover temperature (T₁/₂), while electron-withdrawing groups tend to increase it. rsc.orgnih.gov The methyl group is weakly electron-donating, while the phenyl group can have more complex electronic effects.
Steric Effects: The steric bulk of the ligands can significantly influence the geometry of the coordination sphere and the Fe-N bond lengths, thereby affecting the ligand field strength and the cooperativity of the spin transition. rsc.orgacs.org Bulky substituents can destabilize the more compact LS state, thus favoring the HS state and lowering the T₁/₂. mdpi.com The methyl group in the ortho position to the aniline nitrogen and the phenyl group on the thiazole ring in this compound introduce steric hindrance that could be critical in tuning the SCO behavior.
Research on related Fe(II) complexes with N-heterocyclic ligands provides insight into how these factors operate. For example, in a series of Fe(II) complexes with substituted pyrazolyl-pyridine ligands, the introduction of methyl substituents was found to have a dramatic effect on the SCO temperature. rsc.org Similarly, studies on Fe(II) complexes with thiazole-based ligands have demonstrated that intermolecular interactions, guided by the ligand structure, can lead to cooperative and abrupt spin transitions. rsc.org
The table below shows the spin crossover temperatures for some Fe(II) complexes with related N-heterocyclic ligands, illustrating the sensitivity of SCO to ligand structure.
This table presents data for analogous systems to indicate potential SCO properties and is not representative of direct results for this compound complexes. 3tpH is 3-(thiazol-2-yl)pyrazole, 2bt is 2-(thiazol-2-yl)benzothiazole, phen is 1,10-phenanthroline, and TR is 1,2,4-triazole.
Given these considerations, it is plausible that iron(II) complexes of this compound could exhibit spin crossover behavior. The precise nature of this behavior would depend on a delicate balance of the electronic and steric effects of the substituents and the intermolecular interactions in the solid state.
Chemosensor and Molecular Recognition Applications of 2 Methyl 5 2 Phenylthiazol 4 Yl Aniline
Fluorescence-Based Chemosensing Mechanisms
Fluorescence spectroscopy is a powerful tool in the development of chemical sensors due to its high sensitivity. The core principle involves a fluorophore, a molecule that can emit light after being excited by a specific wavelength of light. The presence of an analyte can modulate this fluorescence in several ways.
Photoinduced Electron Transfer (PET) Sensing
Photoinduced Electron Transfer (PET) is a common mechanism for "turn-on" or "turn-off" fluorescent sensors. In a typical PET sensor, a fluorophore is covalently linked to a receptor unit that can bind to a specific analyte. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, leading to a restoration or "turn-on" of the fluorescence signal.
Förster Resonance Energy Transfer (FRET) Principles
Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two chromophores, a donor and an acceptor. science.govdokumen.pub When the donor is excited, it can non-radiatively transfer its excitation energy to the acceptor if they are in close proximity (typically within 1-10 nanometers). This energy transfer quenches the donor's fluorescence and can lead to sensitized emission from the acceptor. FRET-based sensors are often designed so that a conformational change induced by analyte binding alters the distance between the donor and acceptor, thus modulating the FRET efficiency and providing a detectable signal. dokumen.pubresearchgate.net
Chelation-Enhanced Fluorescence (CHEF) and Inhibition (CHEI)
Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence of a sensor molecule is significantly increased upon binding to a metal ion. researchgate.net This enhancement can be due to several factors, including increased rigidity of the molecular structure upon chelation, which reduces non-radiative decay pathways. Conversely, Chelation-Enhanced Inhibition (CHEI) occurs when the binding of a metal ion, often a paramagnetic one, leads to quenching of the fluorescence.
Chromogenic Sensing Principles
Chromogenic sensors, or colorimetric sensors, produce a change in color that is visible to the naked eye upon interaction with an analyte. This change is due to a shift in the absorption spectrum of the sensor molecule. The underlying mechanisms often involve analyte-induced changes in the electronic structure of the chromophore, such as through coordination, reaction, or a change in the intramolecular charge transfer (ICT) character of the molecule.
Detection of Small Organic Molecules and Biomolecules (principles)
The detection of small organic molecules and biomolecules often requires the integration of highly specific recognition elements. science.gov Aptamers, which are single-stranded DNA or RNA sequences that can bind to specific targets with high affinity, are one such example. researchgate.net Enzyme-inhibition-based assays are another strategy, where the analyte inhibits the activity of an enzyme, leading to a measurable change in a signal produced by the enzyme's substrate. The design of fluorescent probes for biomolecules often involves linking a fluorophore to a recognition moiety that can selectively interact with the target. naist.jp
Sensor Performance Metrics and Theoretical Limits of Detection
There is no available data on the sensor performance metrics for 2-Methyl-5-(2-phenylthiazol-4-yl)aniline. This includes, but is not limited to, parameters such as:
Selectivity: The ability of the compound to preferentially bind to a specific analyte over other interfering species.
Sensitivity: The magnitude of the response signal per unit concentration of the analyte.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively measured with acceptable precision and accuracy.
Response Time: The time taken for the sensor to reach a stable signal upon interaction with the analyte.
Dynamic Range: The concentration range over which the sensor provides a measurable and reproducible response.
Without experimental studies, any discussion of theoretical limits of detection would be purely speculative and would not adhere to the requirement for scientifically accurate content based on detailed research findings.
Reversible and Irreversible Sensing Mechanisms
Information regarding the sensing mechanism of this compound is not present in the current body of scientific literature. Therefore, it is not possible to determine whether its potential interactions with analytes would be reversible or irreversible.
A reversible sensing mechanism typically involves non-covalent interactions, such as:
Hydrogen bonding
Van der Waals forces
Electrostatic interactions
Coordination bonding
These interactions allow the sensor to be regenerated and reused.
An irreversible sensing mechanism usually involves the formation of a stable covalent bond between the sensor molecule and the analyte, leading to a permanent change in the sensor's chemical structure.
Without any published research on the binding properties or reaction pathways of this compound with any potential analytes, a discussion of its sensing mechanism would be unfounded.
Future Research Directions and Unaddressed Avenues for 2 Methyl 5 2 Phenylthiazol 4 Yl Aniline
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline and its derivatives would benefit from the exploration of more efficient and environmentally benign methodologies. Current synthetic strategies for similar thiazole-containing compounds often involve multi-step processes that may not be optimal for large-scale production. analis.com.my Future research should focus on developing novel synthetic routes that are catalyst- and additive-free, potentially proceeding through sequential imine condensation–isoaromatization pathways to construct the aniline (B41778) core. beilstein-journals.org
A significant avenue for development lies in green chemistry. chemrxiv.org This includes the use of solvent-free mechanochemical synthesis, which has been successfully applied to other solid-state thiazole (B1198619) fluorophores using reusable solid Brønsted acid catalysts at room temperature. researchgate.net Other sustainable approaches to investigate include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields for heterocyclic compounds, and the use of eco-friendly and inexpensive catalysts like magnesium sulphate for acetylation reactions involving anilines. ijtsrd.com Developing one-pot, multicomponent reactions would be a highly desirable goal, streamlining the synthesis process and reducing waste. beilstein-journals.org Furthermore, novel methods for creating substituted anilines, such as the rearrangement of benzyl (B1604629) azides, could offer alternative and efficient synthetic strategies. chemrxiv.orgvixra.org
Deeper Insights into Structure-Property Relationships through Advanced Theoretical Modeling
To unlock the full potential of this compound, a profound understanding of its structure-property relationships is essential. Advanced theoretical modeling presents a powerful tool to achieve this. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the molecular geometry, electronic structure, and photophysical properties of the compound and its derivatives. tandfonline.comresearchgate.netnih.govnih.gov Such calculations are instrumental in predicting key parameters like HOMO-LUMO energy gaps, ionization potentials, electron affinities, and vibrational frequencies, which are crucial for designing materials for specific applications. researchgate.netresearch-nexus.netcapes.gov.br
Future research should employ DFT calculations to:
Optimize the ground-state geometry and understand the influence of substituents on the planarity and conformation of the molecule. researchgate.net
Simulate electronic absorption and emission spectra to predict the photophysical properties and guide the synthesis of derivatives with tailored optical characteristics. nih.gov
Conduct Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions. capes.gov.br
Perform molecular docking studies to predict binding affinities and modes of interaction with biological targets, such as enzymes or protein receptors, thereby guiding the development of new therapeutic agents. mdpi.com
Correlating these theoretical predictions with experimental data from techniques like X-ray crystallography and spectroscopy will be paramount for establishing robust structure-activity relationships (QSAR) and accelerating the design of new functional molecules. researchgate.netnih.gov
Development of Multifunctional Derivatives for Synergistic Applications
The phenylthiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net A significant future direction is the rational design of multifunctional derivatives of this compound that can address complex diseases through synergistic mechanisms.
Research efforts could focus on hybrid molecules that combine the phenylthiazole core with other bioactive heterocycles. For instance, incorporating a 1,3,4-oxadiazole (B1194373) moiety could enhance antifungal potency and selectivity against resistant strains. nih.gov Similarly, creating derivatives that act as tubulin polymerization inhibitors or acetylcholinesterase (AChE) inhibitors represents a promising strategy for developing novel anticancer and anti-Alzheimer's agents, respectively. acs.orgacs.org
Another avenue involves modifying the lipophilic side chains to create an optimal balance between biological activity and pharmacokinetic properties. nih.gov By introducing moieties like cyclic amines, it may be possible to enhance aqueous solubility and improve the drug-like characteristics of new antibacterial agents, potentially leading to compounds that are effective against mature bacterial biofilms and less susceptible to resistance. nih.gov The development of derivatives with combined antioxidant and enzyme-inhibiting properties could also yield promising candidates for treating neurodegenerative diseases.
Integration into Hybrid Organic-Inorganic Materials
The integration of this compound into hybrid organic-inorganic materials is a compelling research avenue for creating advanced functional composites. These materials are multi-component compounds where organic and inorganic constituents are intimately mixed at the sub-micrometer scale, often resulting in synergistically enhanced properties.
A promising strategy involves using the aniline or thiazole nitrogen atoms as coordination sites for metal ions or as anchoring points for inorganic nanostructures. For example, a future research goal could be to synthesize hybrids by incorporating metal halide clusters, such as ZnCl₄²⁻, with the phenylthiazole core. acs.org This approach has been shown to effectively hinder π-stacking in the solid state, which can significantly boost fluorescence quantum yields. acs.org
Potential future research includes:
Developing Luminescent Hybrids: Combining the phenylthiazole aniline with metal oxides (e.g., TiO₂, ZnO) or quantum dots to create materials for applications in sensing, photocatalysis, or light-emitting devices.
Creating Novel Sensors: Grafting the molecule onto inorganic substrates to develop selective chemosensors, where the interaction with an analyte would induce a measurable change in the material's optical or electronic properties.
Fabricating Photochromic Switches: Linking the molecule to other photoactive components, such as azo-dyes embedded in a matrix, could lead to hybrid thin films for applications in optical data storage or smart windows.
Investigation of Solid-State Optoelectronic Properties and Device Integration
The conjugated π-system of the phenylthiazole moiety suggests that this compound and its derivatives are promising candidates for solid-state optoelectronic applications. Thiazole-based materials are known to be promising fluorophores, with some exhibiting tunable white light emission in the solid state. researchgate.net
Future investigations should thoroughly characterize the solid-state photophysical properties. This includes:
Solid-State Luminescence: Studying the fluorescence quantum yield of the compound in crystalline or amorphous solid forms. Research has shown that for similar thiazolo[5,4-d]thiazole (B1587360) derivatives, crystal packing modes, such as herringbone or slipped-stack arrangements, profoundly influence the photophysical properties, allowing emission to be tuned across the visible spectrum. rsc.org
Organic Light-Emitting Devices (OLEDs): Evaluating derivatives of the target compound as emissive materials or host materials in OLEDs. The non-planar structure often found in phenylbenzothiazole derivatives can be beneficial for device performance. research-nexus.net By tuning the donor-acceptor characteristics through chemical modification, it may be possible to develop efficient emitters for displays and solid-state lighting. rsc.org
Organic Photovoltaics (OPVs): Exploring the potential of these compounds as donor or acceptor materials in organic solar cells. The optical band gaps of polymers containing thiazole units can be tuned, indicating their potential utility in photovoltaic applications. researchgate.net
A systematic study correlating molecular structure with solid-state packing and optoelectronic performance will be key to unlocking the potential of this class of materials for device integration. rsc.orgrsc.org
Advanced Spectroscopic Probes for Dynamic Processes
To fully understand and optimize the functionality of this compound, especially for applications in optoelectronics or as biological probes, it is crucial to investigate its dynamic processes on ultrafast timescales. Advanced spectroscopic techniques are essential for this purpose. wikipedia.org
Future research should employ methods like:
Femtosecond Transient Absorption (TA) Spectroscopy: This pump-probe technique allows for the study of excited-state dynamics, such as intersystem crossing, internal conversion, and intramolecular charge transfer, on timescales from femtoseconds to nanoseconds. nd.eduinstras.comyoutube.com Understanding these deactivation pathways is critical for designing molecules with high fluorescence quantum yields for OLEDs or specific photoreactive properties. youtube.comacs.org
Time-Resolved Fluorescence Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) can reveal the kinetics of fluorescence decay, providing information on the lifetimes of excited states and the presence of different emissive species (e.g., monomers, aggregates). nih.govresearchgate.net
Time-Resolved Infrared (TRIR) Spectroscopy: This technique provides structural information about transient species, allowing for the direct observation of molecular structure changes in excited states. wikipedia.org
By applying these advanced spectroscopic probes, researchers can gain a detailed mechanistic understanding of the photophysical and photochemical events that govern the behavior of this compound, paving the way for its rational design in advanced applications. nih.govacs.org
Q & A
Q. How can researchers optimize the synthesis of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline to improve yield and purity?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Key steps include:
- Precursor Preparation : Use 3-bromoaniline and heterocyclic boronic acids (e.g., thiophene- or furan-based derivatives) under Suzuki-Miyaura coupling conditions .
- Reaction Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄), solvent (toluene/ethanol mixtures), and temperature (80–100°C) to enhance coupling efficiency. Lower yields (e.g., 10–32% for intermediates) may require iterative solvent purification or column chromatography .
- Purity Validation : Confirm structure via H NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm) and mass spectrometry (ESI-MS, expected m/z for [M+H]+: ~190.26) .
Q. What analytical techniques are critical for characterizing this compound and resolving spectral data contradictions?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Resolve overlapping aromatic signals using C NMR or 2D techniques (e.g., HSQC, HMBC) to assign thiazole and aniline protons. For example, the thiazole C-4 proton appears as a singlet near δ 7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to confirm molecular weight (theoretical: 190.26 g/mol) and rule out impurities.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution on the aniline ring) by growing single crystals in ethanol/hexane mixtures .
Advanced Research Questions
Q. How can researchers investigate the degradation pathways of this compound in environmental or biological systems?
Methodological Answer:
- Advanced Oxidation Processes (AOPs) : Simulate degradation using UV/H₂O₂ or Fenton’s reagent (Fe²⁺/H₂O₂) to generate hydroxyl radicals. Monitor intermediates via LC-MS/MS and quantify reaction kinetics (e.g., pseudo-first-order rate constants) .
- Metabolite Identification : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and use UPLC-QTOF-MS to detect oxidative metabolites (e.g., hydroxylation at the methyl group or thiazole ring) .
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CB1 receptors. Focus on the thiazole ring’s sulfur atom and aniline NH₂ group as hydrogen bond donors .
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structural features with bioactivity .
Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius plots to extrapolate shelf-life .
- Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds (e.g., melting point: 57.5–59°C) .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
Methodological Answer:
- Parameter Screening : Systematically vary reaction parameters (e.g., catalyst type, solvent polarity) using Design of Experiments (DoE) software (e.g., MODDE). High yields (>90%) may require anhydrous conditions or inert atmospheres .
- Reproducibility Protocols : Document exact stoichiometry (e.g., 1:1.2 molar ratio of aniline to boronic acid) and purification steps (e.g., recrystallization in ethyl acetate) to minimize batch-to-batch variability .
Q. What strategies can resolve conflicting data on the compound’s toxicity or environmental impact?
Methodological Answer:
- Ecotoxicology Assays : Conduct acute toxicity tests using Daphnia magna or zebrafish embryos. Compare LC₅₀ values with structurally similar anilines (e.g., 4-methoxyaniline) to identify substituent-specific effects .
- Soil Migration Studies : Use column chromatography setups to simulate leaching in different soil layers. Quantify adsorption coefficients (Kd) and correlate with organic carbon content .
Safety and Handling Guidelines
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (Category 2 skin/eye hazard) .
- Ventilation : Work in a fume hood to minimize inhalation of dust or vapors. Store in amber glass vials under nitrogen to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
